molecular formula C7H9ClF2N2O3S B2766941 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856034-44-0

3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2766941
CAS No.: 1856034-44-0
M. Wt: 274.67
InChI Key: SGHAZNWZTOARCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoroethoxy group, a pyrazole ring, and a sulfonyl chloride functional group. These structural features contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoroethoxy reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various substituted pyrazole derivatives.

Scientific Research Applications

3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoroethoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
  • 3-(2,2-difluoroethoxy)-1-methyl-1H-pyrazol-4-amine

Uniqueness

3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its difluoroethoxy group and sulfonyl chloride functionality

Properties

IUPAC Name

3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2N2O3S/c1-12-2-6(16(8,13)14)5(11-12)3-15-4-7(9)10/h2,7H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHAZNWZTOARCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCC(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.